molecular formula C24H26N4O2S B11325454 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11325454
M. Wt: 434.6 g/mol
InChI Key: HHXIEAYWPFHVJC-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinazolinone core, a piperazine ring, and a thiophene moiety, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core. The process may include:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinone ring.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using 4-methoxyphenylpiperazine as a reagent.

    Attachment of the Thiophene Moiety: The thiophene group is incorporated via cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic, basic, and neutral environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the aromatic rings.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent, particularly in targeting specific receptors or enzymes.

    Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one
  • 2-[4-(4-bromophenyl)piperazin-1-yl]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one

Uniqueness

Compared to similar compounds, 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one stands out due to its specific substitution pattern, which can influence its reactivity, stability, and biological activity

Properties

Molecular Formula

C24H26N4O2S

Molecular Weight

434.6 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C24H26N4O2S/c1-16-23-20(14-17(15-21(23)29)22-4-3-13-31-22)26-24(25-16)28-11-9-27(10-12-28)18-5-7-19(30-2)8-6-18/h3-8,13,17H,9-12,14-15H2,1-2H3

InChI Key

HHXIEAYWPFHVJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=C(C=C4)OC)CC(CC2=O)C5=CC=CS5

Origin of Product

United States

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